molecular formula C8F17NaO2S B15288232 1-Octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt CAS No. 68555-67-9

1-Octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt

Cat. No.: B15288232
CAS No.: 68555-67-9
M. Wt: 506.11 g/mol
InChI Key: ZJLHVAAUPVPEMZ-UHFFFAOYSA-M
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Description

Chemical Structure and Properties The compound 1-octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt (CAS 68555-67-9) is a perfluoroalkyl substance (PFAS) with a sulfinic acid functional group (R-SO₂⁻Na⁺). Its structure features a fully fluorinated carbon chain (C8F17) attached to a sulfinic acid moiety, distinguished from the more common sulfonic acid derivatives (R-SO₃⁻) by having one fewer oxygen atom. This difference impacts its acidity, solubility, and environmental behavior. The compound is listed on Canada’s Non-Domestic Substances List (NDSL), indicating regulatory scrutiny .

Properties

CAS No.

68555-67-9

Molecular Formula

C8F17NaO2S

Molecular Weight

506.11 g/mol

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfinate

InChI

InChI=1S/C8HF17O2S.Na/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)28(26)27;/h(H,26,27);/q;+1/p-1

InChI Key

ZJLHVAAUPVPEMZ-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Sodium heptadecafluorooctanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorooctanesulfonic acid.

    Reduction: Under specific conditions, it can be reduced to form perfluorooctanesulfonate.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are perfluorooctanesulfonic acid and perfluorooctanesulfonate .

Mechanism of Action

The mechanism of action of sodium heptadecafluorooctanesulfinate involves its ability to reduce surface tension and interact with various molecular targets. It acts as a surfactant, reducing the surface tension of liquids and allowing for better interaction between different phases. This property is particularly useful in industrial applications where it enhances the performance of lubricants and repellents .

Comparison with Similar Compounds

Chemical and Structural Differences

Sulfinic Acid vs. Sulfonic Acid Derivatives
  • Target Compound (Sulfinic Acid Sodium Salt) :

    • Formula: C₈F₁₇SO₂Na
    • Functional Group: Sulfinic acid (SO₂⁻)
    • Oxidation State: +4 (sulfur)
    • Acidity: Weaker acid compared to sulfonic acids (pKa ~1-2 vs. pKa < -1 for sulfonic acids).
  • Perfluorooctanesulfonic Acid (PFOS) and Salts :

    • Example: 1-Octanesulfonic acid, heptadecafluoro-, potassium salt (PFOS-K, CAS 2795-39-3)
    • Formula: C₈F₁₇SO₃K
    • Functional Group: Sulfonic acid (SO₃⁻)
    • Oxidation State: +6 (sulfur)
    • Higher polarity and acidity, leading to greater persistence in aqueous environments .
Sulfonamide Derivatives
  • N-EtFOSE (1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-): CAS 1691-99-2 Formula: C₁₀H₁₀F₁₇NO₃S Functional Group: Sulfonamide (SO₂N-) Applications: Precursor to PFOS, used in stain-resistant coatings. Toxicity: Metabolizes to PFOS in vivo, contributing to bioaccumulation .

Physical and Chemical Properties

Property Target Compound (Sulfinic Acid Na Salt) PFOS-K (Sulfonic Acid K Salt) N-EtFOSE (Sulfonamide)
Molecular Weight ~512 g/mol (estimated) 538 g/mol 599 g/mol
Water Solubility Moderate (data limited) 680 mg/L (PFOS-K) Low (hydrophobic)
Persistence High (PFAS trait) Extreme (half-life >41 years) High (metabolizes to PFOS)
Regulatory Status NDSL-listed (Canada) Banned (Stockholm Convention) Restricted

Environmental and Toxicological Profiles

  • Target Compound: Limited toxicity data; presumed persistent due to C-F bonds. Likely mobile in groundwater due to anionic charge but less studied than PFOS .
  • PFOS and Salts: Bioaccumulative, toxic to mammals, and linked to liver damage, endocrine disruption, and immunotoxicity. Detected globally in water systems (e.g., U.S. EPA STORET data) .
  • Shorter-Chain Alternatives: Example: 1-Hexanesulfonic acid, tridecafluoro-, lithium salt (CAS 55120-77-9).

Regulatory and Industrial Context

  • PFOS : Phased out under global regulations but still detected in legacy products .
  • Sulfonamides : Used as intermediates; subject to significant new use rules (SNURs) under 40 CFR §721 .

Biological Activity

1-Octanesulfinic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, sodium salt (commonly referred to as heptadecafluoro-1-octanesulfonate) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula: C8F17NaO2S
  • Molecular Weight: 406.27 g/mol
  • CAS Number: 29457-72-5
  • PubChem ID: 23668717

Biological Activity Overview

Research on the biological activity of heptadecafluoro-1-octanesulfonate primarily focuses on its interactions with biological systems and potential toxicological effects. The compound is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health risks.

Toxicological Studies

  • Endocrine Disruption : Studies have indicated that PFAS compounds can act as endocrine disruptors. For instance, exposure to heptadecafluoro-1-octanesulfonate has been linked to alterations in hormone levels and reproductive health in animal models .
  • Cellular Toxicity : In vitro studies demonstrate that this compound can induce cytotoxic effects in various cell lines. For example:
    • Liver Cells : Research shows that exposure to heptadecafluoro-1-octanesulfonate leads to increased oxidative stress and apoptosis in hepatocytes .
    • Immune Response : The compound may modulate immune responses by affecting macrophage function and cytokine production .
  • Developmental Effects : Animal studies have reported developmental toxicity associated with PFAS exposure during pregnancy and lactation periods .

Case Studies

Several case studies have investigated the effects of heptadecafluoro-1-octanesulfonate:

  • Study on Reproductive Health : A study involving rodents showed that maternal exposure to PFAS during gestation resulted in lower birth weights and altered reproductive organ development in offspring .
  • Immunotoxicity Assessment : Another study assessed the immunotoxic effects of PFAS on mice. Results indicated significant alterations in immune cell populations and functions following exposure to heptadecafluoro-1-octanesulfonate .

Data Summary Table

Study FocusFindingsReference
Endocrine DisruptionAltered hormone levels; reproductive health issues
CytotoxicityInduced oxidative stress and apoptosis in liver cells
Developmental EffectsLower birth weights; altered reproductive organ development in offspring
ImmunotoxicitySignificant changes in immune cell populations and functions

Q & A

Q. Methodological Answer :

  • PPE : Wear fluoropolymer-coated gloves (e.g., Viton) and work in a fume hood due to potential inhalation hazards .
  • Waste Management : Collect in halogenated waste containers. Incinerate at >1000°C to prevent PFAS release .
  • Exposure Monitoring : Use LC-MS/MS to detect airborne or surface contamination (detection limit: 0.1 ng/L) .

Advanced: What analytical challenges arise in quantifying trace levels of this compound in environmental matrices?

Q. Methodological Answer :

  • Sample Prep : Solid-phase extraction (SPE) with WAX cartridges retains PFAS while removing interferents. Optimize pH (4–5) to enhance sulfinate retention .
  • Detection : Use HPLC coupled with high-resolution mass spectrometry (HRMS) in negative ion mode. Key parameters:
    • Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 2 mM ammonium acetate in water/acetonitrile (95:5) .
      Data Contradiction : Some methods report matrix suppression in seawater; address via isotope dilution (e.g., <sup>13</sup>C₈-PFOS as internal standard) .

Advanced: What are the thermodynamic and kinetic drivers of its aggregation in aqueous systems?

Q. Methodological Answer :

  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements. Expected CMC: ~0.5 mM, lower than non-fluorinated surfactants due to hydrophobic perfluoro chain .
  • Aggregation Kinetics : Use dynamic light scattering (DLS) to monitor particle size (10–50 nm) vs. concentration. Compare with sulfonic acid analogs, which form larger micelles .

Basic: How is this compound utilized in chromatographic separations?

Methodological Answer :
As an ion-pairing reagent in reverse-phase HPLC for separating polar analytes (e.g., peptides):

  • Mobile Phase : 2.3 mM sodium salt in phosphate buffer (pH 2.5)/acetonitrile (95:5) .
  • Mechanism : The perfluorinated chain interacts with hydrophobic stationary phases, while the sulfinate ion pairs with cationic analytes, improving retention .

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